5-Bromo-4-chloro-1-benzofuran
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Overview
Description
5-Bromo-4-chloro-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-bromo-4-chloro-1-benzofuran is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been shown to have anti-tumor activity, suggesting that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including inhibiting cell growth .
Action Environment
It is known that the activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-1-benzofuran plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro . This interaction suggests its potential use in modulating serotonin-related pathways, which are critical in mood regulation and other neurological functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have been shown to exhibit antibacterial activity against various bacterial strains . This indicates that this compound may also possess antimicrobial properties, potentially affecting cellular processes in pathogenic microorganisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with serotonin receptors suggests a mechanism involving the modulation of neurotransmitter pathways . Additionally, its structure allows for potential interactions with other biomolecules, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit sustained biological activity over extended periods . This suggests that this compound may have stable and long-lasting effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, similar compounds have shown dose-dependent toxicity in various animal studies . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives are known to undergo various metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, benzofuran derivatives have been shown to interact with membrane transporters, facilitating their cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization is essential for elucidating the compound’s activity and function at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1-benzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method is the bromination of 4-chlorobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1-benzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzofuran derivatives can be obtained.
Coupling Products: The major products are biaryl compounds formed by the coupling of this compound with other aromatic rings.
Scientific Research Applications
5-Bromo-4-chloro-1-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzofuran: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chlorobenzofuran: Lacks the bromine substituent, leading to different chemical properties and applications.
5-Bromo-4-methylbenzofuran:
Uniqueness
5-Bromo-4-chloro-1-benzofuran is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
5-bromo-4-chloro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRMOALIAATZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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